molecular formula C13H11NO3 B7539238 N-allyl-4-oxo-4H-chromene-2-carboxamide

N-allyl-4-oxo-4H-chromene-2-carboxamide

Cat. No. B7539238
M. Wt: 229.23 g/mol
InChI Key: UVJQBFKOJFADGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-oxo-4H-chromene-2-carboxamide, also known as AOCC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-allyl-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, this compound has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-allyl-4-oxo-4H-chromene-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to exhibit various biological activities, making it a potential candidate for the development of new drugs. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. In addition, its potential toxicity and side effects have not been thoroughly investigated.

Future Directions

There are several future directions for the study of N-allyl-4-oxo-4H-chromene-2-carboxamide. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into the development of new drugs. Additionally, the potential toxicity and side effects of this compound need to be further investigated to ensure its safety for use in humans.

Synthesis Methods

N-allyl-4-oxo-4H-chromene-2-carboxamide can be synthesized through a multistep process involving the condensation of 4-hydroxycoumarin with allyl isocyanate, followed by the reaction with acetic anhydride and ammonium acetate. The final product is obtained through column chromatography and recrystallization. The purity and yield of this compound can be optimized through various modifications to the synthesis method.

Scientific Research Applications

N-allyl-4-oxo-4H-chromene-2-carboxamide has been studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

4-oxo-N-prop-2-enylchromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-2-7-14-13(16)12-8-10(15)9-5-3-4-6-11(9)17-12/h2-6,8H,1,7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJQBFKOJFADGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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